Home > Products > Building Blocks P1140 > 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine - 946409-19-4

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine

Catalog Number: EVT-1704649
CAS Number: 946409-19-4
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This compound is a promising imidazole derivative synthesized and characterized using X-ray diffraction and NMR. [, ] Its specific biological activity is not mentioned in the provided abstracts.

3-(4-Acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

  • Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity and neurotoxicity. [] Many of the compounds displayed activity in the MES test (maximal electroshock seizure), with compound 6e showing potency at a lower dose (30 mg/kg) than the standard drug phenytoin.

Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides

  • Compound Description: Fourteen novel compounds within this series were synthesized and explored as potential anti-inflammatory and anticancer agents. [] The synthesis involved sodium borohydride reduction of corresponding pyridinium ylides.

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

  • Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. [] It exhibited a remarkable pharmacokinetic profile and was explored as a potential therapeutic target for inflammatory diseases like rheumatoid arthritis.

1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

  • Compound Description: This group of compounds, containing both a thieno[2,3-d]pyrimidine and a 1,3,4-oxadiazole ring, were synthesized and evaluated for antimicrobial activity. [] While some derivatives showed activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, 1-benzyl-substituted analogs and certain acetamides lacked antimicrobial properties.

2-(4-Acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates

  • Compound Description: Three novel compounds belonging to this series were synthesized from 5-bromo-N’-(1-arylethylidene)-2-hydroxybenzohydrazide precursors. [] The structures were confirmed using IR, 1H NMR, 13C NMR, and HR-MS.

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-bisfunctionalized PEGs

  • Compound Description: Two novel "bolas" featuring a PEG linker and two heteroaromatic cores (1,3,4-oxadiazole and 1,2,3-triazole) were prepared via click chemistry. [] These molecules exhibited potential as fluorescent chemosensors for electron-deficient compounds like nitro-explosives (DNT, TNT, PETN) and Hg2+ ions, demonstrating a "turn-off" fluorescence response.

Poly[1‐methyl‐1‐(5‐oxo‐4,5‐dihydro‐1,3,4‐oxadiazol‐2‐yl)‐ethylenes]

  • Compound Description: This class of polymers was synthesized from 2-isopropenyl-5-oxo-4,5-dihydro-1,3,4-oxadiazoles. [] The polymers were soluble in polar aprotic solvents like dimethylformamide and dimethylsulfoxide.

7-Substituted 6,14-Ethenomorphinane Derivatives: N-{5-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]-1,3,4-oxadiazol-2-yl}arenamines

  • Compound Description: A series of these morphinan derivatives were synthesized and characterized. [] The compounds feature a rigid morphine structure with a 6,14-endo-etheno bridge and a 5-(arylamino)-1,3,4-oxadiazol-2-yl substituent.

Honokiol Derivatives Bearing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones

  • Compound Description: These honokiol analogs, incorporating 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-one moieties, were explored as potential viral entry inhibitors against SARS-CoV-2. [] Compounds 6a and 6p showed promising activity in a pseudovirus model.

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

  • Compound Description: This compound's crystal structure was analyzed, revealing N—H⋯O and N—H⋯S hydrogen bonds. [] It contains a 5-thioxo-4,5-dihydro-1,3,4-oxadiazole ring.

3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one Derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for antibacterial, antifungal, and antioxidant activities. []
  • Compound Description: This group of compounds, featuring a chromen-2-one core linked to a 1,3,4-oxadiazole ring, were synthesized from commercially available (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid. [, ]

4-(((4-(5-(Aryl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxy phenol

  • Compound Description: This series of compounds was synthesized and evaluated for their antioxidant properties using DPPH and FRAP assays. [] Compounds 6i and 6h exhibited significant antioxidant activity.

4-(5-Heptyl-1,3,4-thiadiazol-2-yl) Benzene-1,3-diol and 4-(5-Methyl-1,3,4-thiadiazol-2-yl) Benzene-1,3-diols

  • Compound Description: These compounds, containing a 1,3,4-thiadiazole ring, were studied for their interaction with dipalmitoylphosphatidylcholine (DPPC) bilayers. [] Spectroscopic studies revealed their influence on the molecular organization and phase transition of DPPC.

4-Methyl-N-[1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]benzenesulfonamide

  • Compound Description: The crystal structure of this compound, containing a 5-thioxo-4,5-dihydro-1,3,4-oxadiazole ring, was solved and analyzed. [] The structure revealed two conformers and highlighted the presence of strong N—H⋯O hydrogen bonds.

Substituted N-[(1,3,4-Oxadiazol-2-yl) Methyl] Benzamines

  • Compound Description: A series of twelve N-[(1,3,4-oxadiazol-2-yl)methyl]benzamines were synthesized and assessed for antiproliferative and antioxidant activity. [] Compound 6e showed promising antiproliferative activity against various cancer cell lines, while compounds 6e and 6c displayed antioxidant activity.

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a novel phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index compared to existing inhibitors. [] It exhibited potent anti-inflammatory activity while demonstrating lower emetogenicity in preclinical models.

4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin

  • Compound Description: This compound was synthesized in good yield using a two-step procedure. [] Its structure was confirmed through NMR and single-crystal XRD.

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) Derivatives

  • Compound Description: VNI derivatives, featuring a 1,3,4-oxadiazole ring, were designed as potential antifungal agents targeting the fungal enzyme sterol 14α-demethylase (CYP51). [] These compounds showed inhibitory activity against CYP51 from Aspergillus fumigatus and Candida albicans.

4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol

  • Compound Description: These compounds, containing a 1,3,4-thiadiazole ring, were studied for their aggregation behavior in various organic solvents using spectroscopic techniques. [] The study revealed the influence of the alkyl substituent on their aggregation properties.

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: The crystal structure of this compound was analyzed, revealing the presence of C—H⋯N and C—H⋯O interactions. [] It features a 1,3,4-oxadiazole ring linked to a pyridazinone moiety.

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: This series of bi-heterocyclic propanamides, incorporating both a 1,3,4-oxadiazole and a thiazole ring, were synthesized and evaluated for urease inhibitory potential. [] The compounds exhibited promising activity against urease and were determined to be less cytotoxic.

N-(3-methoxy-5-methyl-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl] phenyl) pyridine-3-sulfonamide

  • Compound Description: This compound, containing a 1,3,4-oxadiazole ring, was studied alongside LHRH analogs and bisphosphonates. [] The specific biological activity of the compound itself is not mentioned.

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

  • Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. [] Its metabolism was studied in various species, revealing several biotransformation pathways, including oxidation and conjugation reactions.

5-aryl-2-[(alpha-chloro-alpha-phenylacetyl/alpha-bromopropionyl)amino]- 1,3,4-oxadiazoles and 2-[(5-aryl-1,3,4-oxadiazol-2-yl)imino]-5-phenyl/methyl-4-thiazolidinones

  • Compound Description: These compounds, featuring a 1,3,4-oxadiazole ring linked to either an amino acid derivative or a thiazolidinone moiety, were synthesized and screened for antibacterial activity. [] They showed significant activity against Staphylococcus aureus.

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

  • Compound Description: The crystal structure of this compound, containing a 1,3,4-oxadiazole ring connected to a pyrazole ring, was determined. [] The analysis revealed the dihedral angles between the different ring systems.

5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound, containing both a 1,3,4-oxadiazole and a tetrazole ring, was synthesized and characterized as an energetic material precursor. [] It displayed sensitivity to impact and friction.

4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-phenylene diacetate

  • Compound Description: This compound, containing a 1,3,4-oxadiazole ring, serves as a key intermediate in synthesizing phenyloxadiazole-based mesogens. []

N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogues

  • Compound Description: A series of N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogs were synthesized and evaluated as alkaline phosphatase inhibitors. [] Compound 6i exhibited potent inhibitory activity with an IC50 value of 0.420 μM.

2-Methyl-2-[3-(5-piperazin-1-yl-[1,3,4]oxadiazol-2-yl)-phenyl]-propionitrile Derivatives

  • Compound Description: This series of compounds, incorporating a 1,3,4-oxadiazole ring linked to a piperazine moiety, was synthesized and screened for anticonvulsant activity. [] Compounds 8d, 8e, and 8f showed potent activity without significant neurotoxicity.

10-Benzyl-1,2-dihydro-1-oxo-1,2,4-triazino[4,5-a]indoles and 3-benzyl-2-(1,3,4-oxadiazol-2-yl)indoles

  • Compound Description: These compounds, containing either a 1,2,4-triazino[4,5-a]indole or a 1,3,4-oxadiazole ring fused to an indole moiety, were synthesized from 3-benzylindole-2-carbohydrazides. [] The reaction conditions determined the preferential formation of either the triazinoindole or the oxadiazolylindole.

4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide

  • Compound Description: This compound, featuring a 1,3,4-oxadiazole ring linked to a benzohydrazide moiety, was synthesized in a three-step procedure. []

Methyl cyano[l‐methyl‐5‐(5‐methyl[1,3,4]oxadiazol‐2‐yl)pyrrolidin‐2‐ylidene]acetate

  • Compound Description: This compound, containing a 1,3,4-oxadiazole ring integrated into a pyrrolidine ring, was synthesized through a series of transformations starting from pyroglutamic acid. []

1-Methyl-2-(1,3,4-thiadiazol-2-yl)-4-nitropyrroles and 1-Methyl-2-(1,3,4-oxadiazol-2-yl)-4-nitropyrroles

  • Compound Description: These compounds, featuring either a 1,3,4-thiadiazole or a 1,3,4-oxadiazole ring linked to a nitropyrrole, were synthesized from ethyl-4-nitropyrrole-2-carboxylate. []

2‐and 6‐chloro‐3‐(5‐methyl‐1,3,4‐oxadiazol‐2‐yl)pyridines

  • Compound Description: These pyridine derivatives, containing a 1,3,4-oxadiazole ring, were synthesized, and their antihypertensive activity was evaluated. []

N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol- 2-yl)propyl)benzamide

  • Compound Description: This compound, featuring a 5-thioxo-4,5-dihydro-1,3,4-oxadiazole ring, was synthesized and its crystal structure was determined. []

Ethyl 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phen­oxy]propanoate

  • Compound Description: This compound, containing a 1,3,4-oxadiazole ring linked to a phenoxypropanoate moiety, was synthesized and its crystal structure was analyzed. [] The analysis revealed weak C—H⋯N hydrogen-bonding interactions.

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

  • Compound Description: This compound, featuring a hybrid ring system consisting of 1,3,4-oxadiazole and thiazole rings, was synthesized and evaluated for its antibacterial activity. []

3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones

  • Compound Description: This series of compounds, containing both a 1,3,4-oxadiazole and a benzo[d]thiazole ring, was synthesized and evaluated for antifungal activity. [] Some compounds exhibited moderate inhibition against plant pathogenic fungi.

6-{(5-Aryl-1,3,4-oxadiazol-2-yl)methyl}-6H-indolo[2,3-b]quinoxalines

  • Compound Description: This series of compounds, featuring a 1,3,4-oxadiazole ring linked to an indolo[2,3-b]quinoxaline moiety, was efficiently synthesized using microwave irradiation. [] This method offered advantages over traditional thermal methods.
  • Compound Description: These copolymers, incorporating both carbazole and 1,3,4-oxadiazole moieties, were synthesized and studied for their electroluminescent properties. [] The study explored the relationship between their composition, hole drift mobility, and electroluminescence performance.
Overview

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine is a compound that incorporates a benzylamine structure with a 1,3,4-oxadiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The oxadiazole ring is known for its diverse pharmacological properties, making derivatives of this structure valuable in drug development.

Source

The compound can be synthesized through various chemical reactions involving starting materials such as benzylamine and oxadiazole precursors. The synthesis methods often utilize established protocols for creating oxadiazole derivatives, which can be modified to incorporate the benzylamine group.

Classification

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine can be classified as:

  • Chemical Class: Heterocyclic compounds
  • Functional Group: Amine and oxadiazole
  • Potential Applications: Pharmaceutical intermediates, agrochemicals.
Synthesis Analysis

Methods

The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine typically involves the following methods:

  1. Condensation Reactions: The reaction between 5-methyl-1,3,4-oxadiazole and benzylamine under acidic or basic conditions.
  2. Microwave-Assisted Synthesis: This method allows for rapid heating and can improve yields and reduce reaction times compared to traditional heating methods.

Technical Details

A common synthetic route involves:

  • Heating a mixture of 5-methyl-1,3,4-oxadiazole with benzylamine in an appropriate solvent (such as ethanol or acetonitrile) at elevated temperatures.
  • The reaction may require a catalyst to facilitate the formation of the desired product.
Molecular Structure Analysis

Data

Key data regarding the molecular structure:

  • Molecular Formula: C10_{10}H12_{12}N4_{4}O
  • Molecular Weight: Approximately 208.23 g/mol
  • Melting Point: Specific melting point data would depend on the purity and synthesis method used.
Chemical Reactions Analysis

Reactions

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine can undergo several chemical reactions:

  1. Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
  2. Oxidation: The amine group may be oxidized to form corresponding imines or other nitrogen-containing functional groups.
  3. Formation of Salts: Reaction with acids can yield ammonium salts.

Technical Details

For example, when reacting with an alkyl halide under basic conditions, the amine can form alkylated products through nucleophilic attack on the carbon atom bonded to the halogen.

Mechanism of Action

Process

The mechanism of action for compounds like 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine often involves:

  1. Binding to Biological Targets: The oxadiazole ring may interact with specific enzymes or receptors in biological systems.
  2. Inhibition or Activation: Depending on the target, it may act as an inhibitor or activator of certain biological pathways.

Data

Research into similar compounds suggests that modifications to the oxadiazole moiety can significantly affect biological activity and selectivity towards targets.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amine group.
Applications

Scientific Uses

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  2. Agrochemicals: Potential use in developing herbicides or pesticides due to its biological activity.
  3. Material Science: As a precursor for synthesizing novel materials with specific electronic or optical properties.

This compound exemplifies how modifications in molecular structure can lead to diverse applications across various scientific fields. Further research is needed to fully explore its potential and optimize its synthesis for practical applications.

Properties

CAS Number

946409-19-4

Product Name

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine

IUPAC Name

[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C10H11N3O/c1-7-12-13-10(14-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3

InChI Key

SBNUQIHHPTZLSV-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)CN

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.